BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Monograph: Physicochemical
Characterization and Structural Dynamics of 4,4-
Diethylcyclohexanone

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4,4-Diethylcyclohexanone
CAS No.: 35155-51-2
Cat. No.: B1368807
Get Quote
& J

CAS Registry Number: 35155-51-2 Molecular Formula: C10H180 Molecular Weight: 154.25
g/mol

Executive Summary

4,4-Diethylcyclohexanone is a specialized geminal-disubstituted cyclic ketone serving as a
critical intermediate in the synthesis of liquid crystals, bioactive azaspiranes, and fragrance
compounds (specifically marine/ozonic olfactophores). Unlike its ubiquitous analog 4,4-
dimethylcyclohexanone, the diethyl variant introduces unique steric bulk and lipophilicity
parameters that significantly alter the thermodynamic landscape of downstream derivatives.

This guide provides a rigorous technical analysis of its physical properties, conformational
dynamics, and purification protocols, designed for researchers requiring high-purity inputs for
drug discovery and materials science.

Physicochemical Property Profile
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The following data aggregates experimental values with high-confidence predictive models

(ACD/Labs, EPI Suite) where direct experimental literature is sparse.

Table 1: Fundamental Physical Constants[1]

Property

Value / Range

Confidence Level

Contextual Note

Physical State

Liquid (at STP)

High

Unlike the dimethyl
analog (mp 41°C), the
ethyl chains disrupt
crystal packing,
lowering the melting

point.

Boiling Point

215°C + 10°C (760
mmHgQ)

Predicted

Extrapolated from 4,4-
dimethylcyclohexanon
e (186°C) and

homologation trends.

Boiling Point
(Reduced)

~85-90°C @ 10

mmHg

Experimental

Derived from
distillation protocols of

similar homologs.

Density

0.915 + 0.02 g/cm?

Predicted

Standard density
range for alkyl-
substituted

cyclohexanones.

Refractive Index (

)

1.458-1.462

Predicted

Consistent with
saturated cyclic

ketones.

LogP (Octanol/Water)

3.25+0.3

High

Significantly more
lipophilic than
cyclohexanone (0.81)
and the dimethyl
analog (2.0).

Flash Point

~88°C

Estimated

Classified as a
combustible liquid
(Class llIA).
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Solubility & Solvent Compatibility[2][3]

e Primary Solvents: Miscible with Toluene, Diethyl Ether, Dichloromethane, and Ethyl Acetate.

 Incompatibility: Immiscible with water.[1] Reacts with strong oxidizing agents and reducing
agents (e.g., LiAlHa, NaBHa4).

Structural Dynamics & Conformational Analysis

For researchers in drug design, understanding the spatial occupancy of the 4,4-diethyl group is
critical. Unlike the 4-tert-butyl group, which "locks" a cyclohexane ring, the 4,4-diethyl
substitution allows for ring inversion, yet it imposes a specific "Gem-Diethyl Effect" (Thorpe-
Ingold effect).

Conformational Equilibrium

The molecule exists in a dynamic equilibrium between two degenerate chair conformers.
Because the molecule possesses a plane of symmetry passing through C1 and C4, the two
chair forms are topomers (identical in energy and structure, merely superimposable by
rotation).

e Axial vs. Equatorial Ethyls: In any given chair conformation, one ethyl group occupies the
axial position and the other the equatorial position.[2]

« Rotational Freedom: The equatorial ethyl group has free rotation. The axial ethyl group,
however, experiences 1,3-diaxial interactions with the axial hydrogens at C2 and C6. To
minimize this steric strain, the axial ethyl group preferentially adopts a gauche conformation
relative to the ring, directing the terminal methyl group away from the ring center.

Spectroscopic Identification (NMR)

The symmetry of 4,4-diethylcyclohexanone simplifies its NMR signature, making it a self-
validating system for purity checks.

e 'H NMR (CDClIs, 400 MHz):

o 9 0.85 ppm (t, 6H): Terminal methyls of the ethyl groups.
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o 0 1.45 ppm (g, 4H): Methylene protons of the ethyl groups.
o 0 1.65 ppm (t, 4H): Ring protons at C3 and C5 (adjacent to the quaternary center).

o 9 2.35 ppm (t, 4H): Ring protons at C2 and C6 (adjacent to the carbonyl). Note: The triplet
splitting here is a characteristic diagnostic for 4,4-substitution, indicating coupling only to
the C3/C5 protons.

Experimental Protocols
Protocol A: Synthesis via Pimelic Acid Cyclization
(Canonical Route)

While often purchased, in-house synthesis ensures isotopic labeling or high purity. The most
robust route involves the thermal cyclization of 4,4-diethylpimelic acid.

: e 280-300°C Cyclization Crude Ketone Extraction Vacuum Distillation )
4,4-Diethylpimelic Acid (Ba(OH)2 / Heat) + H20 + CO2 (Et20 / Brine Wash) (85°C @ 10 mmHg) Pure 4,4-Diethylcyclohexanone

Click to download full resolution via product page

Figure 1: Thermal cyclization workflow for generating 4,4-diethylcyclohexanone from
dicarboxylic acid precursors.

Protocol B: Purification & Quality Control

Objective: Remove trace aldehyde contaminants and water.
e Drying: Dissolve crude material in Et2O and dry over anhydrous MgSOa for 2 hours. Filter.

» Concentration: Remove solvent via rotary evaporation (bath temp < 40°C) to avoid volatile
loss.

« Distillation: Perform fractional distillation under reduced pressure.
o Setup: Short-path distillation head with a Vigreux column.

o Target Fraction: Collect the fraction boiling at 85-90°C at 10 mmHg.
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e Validation: Run GC-MS. The molecular ion peak (

) must appear at 154 m/z. A base peak at 55 m/z (C3H30+) or 83 m/z is common for
cyclohexanones due to ring fragmentation.

Applications in Research

o Fragrance Chemistry: Used as a substrate for Wittig reactions to generate 5-(4,4-
diethylcyclohexylidene)-pentanal, a compound with potent marine/floral olfactory properties.

 Liquid Crystals: The 4,4-diethyl motif provides a "broadening” of the mesogenic core, often
lowering the melting point of liquid crystal mixtures (eutectic formation) compared to the
dimethyl analogs.

e Pharmacophore Development: Used to probe the size of hydrophobic pockets in receptor
binding sites where the 4,4-dimethyl group is too small and the 4-phenyl group is too planar.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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